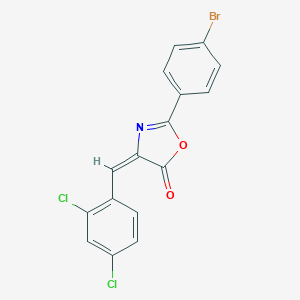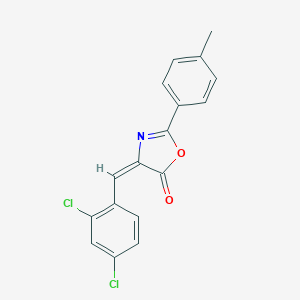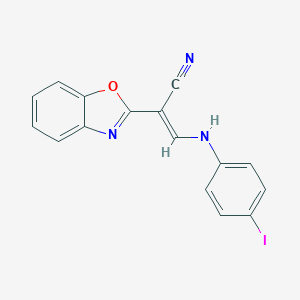![molecular formula C21H14BrNO B273961 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone](/img/structure/B273961.png)
3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone, also known as BRPPI, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. It belongs to the class of indanone derivatives and has been studied for its various biological activities.
Mécanisme D'action
The exact mechanism of action of 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival pathways. It may also induce oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone in lab experiments is its relatively simple synthesis method. It can be synthesized in moderate yields using readily available starting materials. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone. One direction is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to study its pharmacokinetics and pharmacodynamics, which could help optimize its use in clinical settings. Additionally, more studies are needed to evaluate its safety and toxicity profiles.
Méthodes De Synthèse
The synthesis of 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone has been reported in the literature. It involves the reaction of 4-bromoaniline and 1-indanone in the presence of a catalyst, followed by purification using column chromatography. The yield of the compound has been reported to be around 70%.
Applications De Recherche Scientifique
3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone has been studied for its potential as an anticancer agent. In vitro studies have shown that it exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Propriétés
Formule moléculaire |
C21H14BrNO |
|---|---|
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
3-(4-bromophenyl)imino-2-phenylinden-1-one |
InChI |
InChI=1S/C21H14BrNO/c22-15-10-12-16(13-11-15)23-20-17-8-4-5-9-18(17)21(24)19(20)14-6-2-1-3-7-14/h1-13,19H |
Clé InChI |
FVPJKYCSQKVLSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=NC3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
SMILES canonique |
C1=CC=C(C=C1)C2C(=NC3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)

![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)


